Ethadione

Description

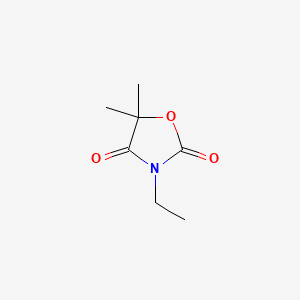

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-8-5(9)7(2,3)11-6(8)10/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSNYAYBSJATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(OC1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199972 | |

| Record name | Ethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-77-4 | |

| Record name | Ethadione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethadione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETHADIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5,5-dimethyloxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHADIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0F8O700BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethadione

This technical guide provides a comprehensive overview of the synthesis pathway for Ethadione, a pharmaceutical compound belonging to the oxazolidinedione class of anticonvulsants. The synthesis is presented as a two-step process, commencing with the formation of the core heterocyclic structure, 5,5-dimethyl-2,4-oxazolidinedione, followed by N-alkylation to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The synthesis of this compound (3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione) is efficiently achieved through a two-step sequence. The first step involves the cyclization of a precursor derived from acetone to form the 5,5-dimethyl-2,4-oxazolidinedione ring. The subsequent step is the introduction of an ethyl group onto the nitrogen atom of this heterocyclic core.

Step 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione (Dimthis compound)

The initial and crucial phase of this compound synthesis is the construction of the 5,5-dimethyl-2,4-oxazolidinedione ring system, also known as dimthis compound. A highly effective method for this transformation involves the reaction of a derivative of α-hydroxyisobutyric acid, which can be sourced from acetone cyanohydrin, with a carbonyl-containing reagent such as urea.

A notable high-yield procedure utilizes methyl α-hydroxyisobutyrate and urea in the presence of a strong base like sodium methylate. This reaction proceeds via a cyclization mechanism to furnish the desired oxazolidinedione ring.

Step 2: N-Ethylation of 5,5-Dimethyl-2,4-oxazolidinedione

The final step in the synthesis of this compound is the selective alkylation of the nitrogen atom of the 5,5-dimethyl-2,4-oxazolidinedione intermediate. This is typically achieved through a nucleophilic substitution reaction with an ethylating agent. Common reagents for this transformation include ethyl halides, such as ethyl bromide or ethyl iodide. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the oxazolidinedione, thereby increasing its nucleophilicity. Potassium carbonate is a frequently employed base for such alkylations, often in a polar aprotic solvent like acetone or dimethylformamide (DMF).

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione

| Parameter | Value | Reference |

| Starting Material | Methyl α-hydroxyisobutyrate, Urea | JP2002030076A |

| Base | Sodium Methylate | JP2002030076A |

| Solvent | Methanol | JP2002030076A |

| Reaction Temperature | Reflux (78 °C) | JP2002030076A |

| Yield | 90.7% | JP2002030076A |

| Melting Point | 77-80 °C |

Table 2: Synthesis of this compound (3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione)

| Parameter | Value | Reference |

| Starting Material | 5,5-Dimethyl-2,4-oxazolidinedione | General Method |

| Ethylating Agent | Ethyl Bromide | General Method |

| Base | Potassium Carbonate | [1][2] |

| Solvent | Acetone | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | Not specified | - |

| Melting Point | Not specified | - |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 5,5-Dimethyl-2,4-oxazolidinedione[4]

-

Reaction Setup: In a four-necked flask equipped with a thermometer, condenser, dropping funnel, and nitrogen inlet, charge methyl α-hydroxyisobutyrate (423.3 mmol), urea (465.6 mmol), dimethyl carbonate (84.7 mmol), and methanol (50 ml).

-

Heating: Heat the mixture to the reflux temperature of methanol (78 °C) to form a clear solution.

-

Base Addition: Under the same temperature conditions, add a 21.5% sodium methylate in methanol solution (465.6 mmol) dropwise over 1 hour using the dropping funnel.

-

Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 12 hours.

-

Work-up: After the reaction, distill off the solvent. To the residue, add a 36% hydrochloric acid aqueous solution (47.2 g).

-

Analysis: The formation of 5,5-dimethyl-2,4-oxazolidinedione can be confirmed by HPLC analysis.

Protocol 2: Synthesis of this compound (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethyl-2,4-oxazolidinedione (1 equivalent) in acetone.

-

Addition of Reagents: Add potassium carbonate (1.5 equivalents) and ethyl bromide (1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione.

Visualized Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis pathway.

Caption: Overall synthesis pathway of this compound from acetone cyanohydrin.

Caption: Experimental workflows for the synthesis of the intermediate and final product.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethadione in Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethadione, a member of the oxazolidinedione class of anticonvulsant agents, has historically been utilized in the management of absence (petit mal) seizures. Its therapeutic effect is primarily attributed to the modulation of voltage-gated ion channels within specific neuronal circuits. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with T-type calcium channels, which is central to its anti-absence seizure activity. We detail the key experimental protocols used to elucidate this mechanism, present relevant quantitative data from preclinical models, and visualize the associated signaling pathways and experimental workflows.

Primary Mechanism of Action: Blockade of T-Type Calcium Channels

The principal mechanism through which this compound and its active metabolite, dimthis compound, exert their anticonvulsant effects is the inhibition of low-voltage-activated (LVA) T-type calcium channels.[1][2] These channels are critical components in the regulation of neuronal excitability and play a pivotal role in the pathophysiology of absence epilepsy.

The Role of T-Type Calcium Channels in Absence Seizures

Absence seizures are characterized by generalized, non-convulsive episodes with a distinctive 3-Hz spike-and-wave pattern on electroencephalography (EEG).[1] This rhythmic discharging originates from hypersynchronous oscillatory activity within thalamocortical circuits.[3] T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are densely expressed in thalamic relay and reticular thalamic (nRT) neurons.[2][3][4]

In these neurons, T-type channels are responsible for generating low-threshold calcium spikes, which in turn lead to bursts of action potentials.[4] This burst firing mode is believed to be the fundamental cellular event that drives the thalamic oscillations necessary for the genesis of spike-wave discharges characteristic of absence seizures.[3][4]

This compound's Modulatory Action

This compound, being an oxazolidinedione structurally similar to trimthis compound, reduces the flow of calcium ions through T-type calcium channels.[1] By blocking these channels, the drug suppresses the generation of low-threshold calcium spikes. This action dampens the intrinsic burst-firing capabilities of thalamic neurons, thereby disrupting the hypersynchronous rhythm of the thalamocortical network and terminating the spike-wave discharges, which ultimately suppresses the clinical manifestation of absence seizures.[4] Any compound that exerts its effects primarily through the blockade of T-type LVA calcium channels is likely to be effective against absence seizures.[2]

Caption: Signaling pathway of this compound's action on T-type calcium channels.

Other Potential Mechanisms of Action

While the blockade of T-type calcium channels is the most established mechanism for this compound's efficacy in absence seizures, other antiepileptic drugs often exhibit activity at multiple targets. The broader mechanisms for anticonvulsants include modulation of voltage-gated sodium channels and enhancement of GABA-mediated inhibition.[2]

-

Voltage-Gated Sodium Channels: Blockade of voltage-gated sodium channels is a common mechanism for many antiepileptic drugs, particularly those effective against generalized tonic-clonic seizures.[5][6] This action involves stabilizing the inactivated state of the channel, which limits sustained high-frequency firing of neurons.[5] However, for oxazolidinediones like this compound, this is not considered a primary mechanism for their anti-absence activity.

-

GABAergic Neurotransmission: Enhancement of inhibition via the GABA system is another key antiepileptic strategy.[7] This can occur through direct allosteric modulation of GABA-A receptors or by affecting GABA metabolism or reuptake.[8][9] There is limited evidence to suggest that this compound has a significant direct effect on GABAergic transmission comparable to benzodiazepines or barbiturates.

Quantitative Data from Preclinical Models

The anticonvulsant profile of T-type calcium channel blockers is typically characterized by high efficacy in chemoconvulsant models that induce absence-like seizures and lower efficacy in models of tonic-clonic seizures. The tables below summarize representative quantitative data for compounds acting through this mechanism.

Table 1: Efficacy in Animal Models of Seizures (Note: Data for this compound is limited; values for the structurally similar and well-studied oxazolidinedione, Trimthis compound, are provided as a proxy.)

| Compound | Animal Model | Seizure Type Modeled | Endpoint | ED₅₀ (mg/kg) | Reference |

| Trimthis compound | s.c. PTZ (mice) | Absence, Myoclonic | Protection from clonic seizures | 300-600 | [10] |

| Trimthis compound | MES (mice) | Generalized Tonic-Clonic | Protection from tonic extension | >800 (low potency) | [10] |

| Ethosuximide | s.c. PTZ (mice) | Absence, Myoclonic | Protection from clonic seizures | ~130 | [2] |

| Ethosuximide | MES (mice) | Generalized Tonic-Clonic | Ineffective | >1000 | [10] |

Table 2: In Vitro Potency on T-Type Calcium Channels (Note: Data represents the potency of various anti-absence drugs on cloned human T-type calcium channel subtypes expressed in cell lines.)

| Compound | Channel Subtype | Assay | IC₅₀ (µM) | Reference |

| Ethosuximide | CaV3.1 (α1G) | Electrophysiology | ~250 | [4] |

| Ethosuximide | CaV3.2 (α1H) | Electrophysiology | ~500 | [4] |

| Ethosuximide | CaV3.3 (α1I) | Electrophysiology | ~500 | [4] |

| Zonisamide | T-type channels | Electrophysiology | Potent Blockade | [1][2] |

Key Experimental Protocols

The following protocols are fundamental for assessing the mechanism of action of compounds like this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of a compound on T-type calcium currents in isolated neurons.

-

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on T-type calcium channels.

-

Cell Preparation: Acutely dissociate thalamic neurons (e.g., from ventrobasal nucleus) from rodent brain slices.

-

Recording Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ or CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (0.5 µM) is added to block sodium channels, and Cs⁺ is used to block potassium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocol:

-

Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are available for activation.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit inward T-type currents.

-

Perfuse this compound at varying concentrations onto the cell and repeat the voltage protocol.

-

-

Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Plot the percentage of current inhibition against the drug concentration and fit with a Hill equation to calculate the IC₅₀.

Caption: Workflow for patch-clamp electrophysiology experiments.

Preclinical Animal Models

This model is highly predictive of efficacy against absence and myoclonic seizures.[10]

-

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against PTZ-induced clonic seizures.

-

Animals: Male adult mice (e.g., C57BL/6 strain).

-

Procedure:

-

Administer this compound or vehicle control (e.g., via intraperitoneal injection) to different groups of mice at various doses.

-

After a set pretreatment time (e.g., 30-60 minutes), administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[10]

-

Observe each animal for 30 minutes.

-

Record the presence or absence of generalized clonic seizures (characterized by clonus of all four limbs and loss of righting reflex).

-

-

Data Analysis: The percentage of animals protected from seizures at each dose is calculated. The ED₅₀, the dose that protects 50% of the animals, is determined using log-probit analysis.[10]

This model is a gold standard for identifying compounds effective against generalized tonic-clonic seizures.[10][11]

-

Objective: To assess the efficacy of this compound in preventing tonic hindlimb extension.

-

Animals: Male adult mice or rats.

-

Procedure:

-

Administer this compound or vehicle control at various doses.

-

After the pretreatment interval, deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or ear-clip electrodes.[10]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Data Analysis: A positive result is the abolition of the tonic hindlimb extension phase.[10] The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic seizure endpoint.

Caption: Generalized workflow for in vivo anticonvulsant screening.

Conclusion: A Targeted Mechanism for a Specific Seizure Type

The mechanism of action of this compound in epilepsy models is a clear example of a targeted pharmacological intervention. By specifically blocking T-type calcium channels within the thalamocortical circuitry, this compound effectively disrupts the neuronal hypersynchrony that underlies absence seizures. While its clinical use has been superseded by agents with more favorable safety profiles, the study of this compound and its analogs has been instrumental in understanding the pathophysiology of absence epilepsy. For drug development professionals, this mechanism underscores the viability of targeting specific ion channels to control distinct seizure phenotypes and serves as a foundational model for the development of novel, more selective T-type calcium channel modulators.

Caption: Logical flow from molecular action to anticonvulsant effect.

References

- 1. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 3. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 6. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. Modulation of GABAergic synaptic transmission by the non-benzodiazepine anxiolytic etifoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How opioids inhibit GABA-mediated neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies [mdpi.com]

- 11. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ethadione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive research on the pharmacokinetics and pharmacodynamics of Ethadione is limited in publicly available literature. This guide synthesizes information on the broader class of oxazolidinedione anticonvulsants, primarily focusing on its close structural analogs, Trimthis compound and Paramthis compound, to infer the likely properties of this compound. All data presented for comparator compounds should be considered as a proxy until specific studies on this compound become available.

Introduction

This compound is an anticonvulsant medication belonging to the oxazolidinedione class of drugs.[1] Historically, this class of drugs has been utilized in the management of absence (petit mal) seizures.[2][3][4] Though less commonly prescribed today, an understanding of the pharmacokinetic and pharmacodynamic profile of this compound and its analogs remains crucial for researchers in anticonvulsant drug development and for understanding the therapeutic landscape of epilepsy treatment. The oxazolidinediones, including Trimthis compound and Paramthis compound, offer a unique mechanism of action that distinguishes them from many other classes of antiepileptic drugs.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for oxazolidinedione anticonvulsants is the reduction of T-type calcium currents in thalamic neurons.[2][5] This action is critical in the context of absence seizures, which are characterized by 3-Hz spike-and-wave discharges on an electroencephalogram (EEG) that are believed to originate from thalamocortical circuits. By inhibiting these low-voltage-activated T-type calcium channels, this compound and its analogs can stabilize neuronal activity and prevent the hypersynchronization that leads to seizures.[2]

Mechanism of action of this compound in thalamic neurons.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Oxazolidinediones are generally well-absorbed from the gastrointestinal tract following oral administration.[2][6]

Metabolism

The primary route of metabolism for oxazolidinediones is N-demethylation in the liver, which produces active metabolites.[2][6][7] For Trimthis compound, the active metabolite is Dimthis compound.[2][3][4][6] It is highly probable that this compound undergoes a similar metabolic process.

Proposed metabolic pathway for this compound.

Excretion

The metabolites of oxazolidinediones are primarily excreted by the kidneys.[2][6][7]

Pharmacokinetic Parameters of Comparator Drugs

The following table summarizes the known pharmacokinetic parameters for Trimthis compound and its active metabolite, Dimthis compound. These values can serve as an estimate for the pharmacokinetic profile of this compound.

| Parameter | Trimthis compound | Dimthis compound (Active Metabolite) |

| Absorption | Rapidly absorbed from the GI tract[2][6] | - |

| Metabolism | N-demethylated by liver microsomes[2][6] | - |

| Elimination Half-Life | 12-24 hours[2][3][4] | 6-13 days[2][3][4] |

| Excretion | ~3% excreted unchanged in urine; majority excreted as Dimthis compound[2][6] | Slowly excreted by the kidney[2][6][7] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general workflow for a pharmacokinetic study of an orally administered anticonvulsant is outlined below.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its primary metabolite in plasma, brain, and liver.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per time point).

-

Drug Administration: A single oral gavage of this compound at a predetermined dose.

-

Sample Collection: Blood, brain, and liver samples are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Plasma is separated from blood by centrifugation. Brain and liver tissues are homogenized.

-

Bioanalysis: Concentrations of this compound and its putative active metabolite are quantified using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma and tissue concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

While specific data on this compound remains elusive, the well-documented pharmacology of the oxazolidinedione class, particularly Trimthis compound and Paramthis compound, provides a strong foundation for understanding its likely pharmacokinetic and pharmacodynamic properties. The primary mechanism of action is anticipated to be the inhibition of T-type calcium channels in the thalamus, leading to the suppression of absence seizures. The pharmacokinetic profile is expected to be characterized by good oral absorption, hepatic N-demethylation to an active metabolite, and renal excretion of the metabolite. Further research is warranted to definitively characterize the ADME properties and clinical pharmacology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Trimthis compound - Wikipedia [en.wikipedia.org]

- 4. Trimthis compound [medbox.iiab.me]

- 5. Paramthis compound - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Paramthis compound | C7H11NO3 | CID 8280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Stability of Ethadione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of Ethadione, an anticonvulsant medication. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.

Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione | [1] |

| Synonyms | Didione, Dimedione, 3-Ethyl-5,5-dimethyl-2,4-diketooxazolidine | [3] |

| CAS Number | 520-77-4 | [3] |

| Chemical Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1][3] |

| Melting Point | 76.5 °C | [3] |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| pKa | Data not available |

Chemical Structure of this compound

The chemical structure of this compound is characterized by a five-membered oxazolidine ring with two ketone groups at positions 2 and 4, an ethyl group at position 3, and two methyl groups at position 5.

References

An In-depth Technical Guide to the Synthesis of Ethadione Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethadione (3-ethyl-5,5-dimethyl-2,4-oxazolidinedione) is a member of the oxazolidinedione class of anticonvulsant agents.[1][2] These compounds have been historically significant in the management of absence seizures. The core 2,4-oxazolidinedione scaffold presents a versatile platform for medicinal chemistry exploration, allowing for the synthesis of a wide array of analogues and derivatives with potentially modulated pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthetic methodologies for creating these compounds, detailed experimental protocols, and a summary of their key characteristics.

Core Synthesis Strategies

The synthesis of this compound and its analogues primarily revolves around the formation of the 2,4-oxazolidinedione heterocyclic ring system. The most common and direct approach involves the condensation of an α-hydroxy ester with urea or a urea derivative. Subsequent modifications, such as N-alkylation or N-acylation, can be performed on the oxazolidinedione core to generate further diversity.

A general synthetic scheme is presented below:

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione (Paramethadione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, an anticonvulsant drug also known as Paramethadione. The primary synthetic route involves the condensation of 2-hydroxy-2-methylbutyric acid with a suitable urea derivative. This document outlines the detailed experimental protocol derived from foundational patents and available chemical literature. It includes a summary of the chemical and physical properties of Paramthis compound and its key intermediate, presented in structured tables for clarity. Additionally, this guide features a visual representation of the synthetic pathway to facilitate a deeper understanding of the chemical transformation.

Introduction

3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, commercially known as Paramthis compound, is a member of the oxazolidinedione class of anticonvulsant drugs.[1] It has been utilized in the treatment of absence seizures.[1] The synthesis of Paramthis compound is analogous to that of its counterpart, Trimthis compound, with the key difference being the substitution of an ethyl group for a methyl group on the nitrogen atom of the oxazolidinedione ring.[1] The synthesis originates from 2-hydroxy-2-methylbutyric acid.[1] This guide details the established synthetic methodology, providing a reproducible protocol for laboratory-scale preparation.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is crucial for successful synthesis and purification.

Table 1: Properties of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione (Paramthis compound)

| Property | Value | Reference |

| IUPAC Name | 5-Ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione | [2] |

| Synonyms | Paramthis compound, Paradione | [1][3] |

| CAS Number | 115-67-3 | [3] |

| Molecular Formula | C₇H₁₁NO₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Fruity, ester-like | [3] |

| Solubility | Slightly soluble in water; freely soluble in alcohol, benzene, chloroform, ether. | [3] |

| Density | 1.1180-1.1240 g/cm³ at 25°C | [3] |

| Refractive Index | 1.449 at 25°C | [3] |

Table 2: Properties of 2-Hydroxy-2-methylbutyric acid

| Property | Value |

| IUPAC Name | 2-Hydroxy-2-methylbutanoic acid |

| CAS Number | 3739-30-8 |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water, alcohol, and ether |

Synthesis of 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione

The primary and historically significant method for the synthesis of Paramthis compound is detailed in U.S. Patent 2,575,693. The synthesis is a two-step process starting from 2-hydroxy-2-methylbutyric acid.

Synthesis Pathway

The overall synthetic scheme is depicted below. The first step involves the condensation of the α-hydroxy acid with urea to form the intermediate 5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. The second step is the N-alkylation of this intermediate with an ethylating agent to yield the final product, Paramthis compound.

References

Ethadione IUPAC name and CAS number

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Ethadione is an anticonvulsant medication belonging to the oxazolidinedione class of drugs.

This technical guide provides the key identifiers for this compound. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in-depth technical data specifically for this compound. While the general mechanism for its drug class is understood, detailed quantitative data, specific experimental protocols, and unique signaling pathways for this compound are not well-documented.

Core Identifiers

| Identifier | Value |

| IUPAC Name | 3-Ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione |

| CAS Number | 520-77-4 |

Data Presentation

A thorough search of scientific databases did not yield sufficient quantitative data to construct comparative tables for this compound's efficacy, potency (e.g., ED50, IC50), or pharmacokinetic profile. The available literature primarily discusses the oxazolidinedione class as a whole or focuses on more extensively studied members like trimthis compound and paramthis compound.

Experimental Protocols

Detailed methodologies for key experiments specifically investigating this compound are not available in the reviewed literature. To fulfill the requirement for detailed experimental protocols, access to original, unpublished research data would be necessary.

Signaling Pathways and Mechanism of Action

The anticonvulsant effect of the oxazolidinedione class, to which this compound belongs, is generally attributed to the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons. This action is believed to dampen the abnormal thalamocortical rhythmicity that underlies absence seizures.

Due to the absence of specific data detailing the downstream effects or associated signaling cascades unique to this compound, a visual representation of its signaling pathway cannot be accurately generated. The creation of a meaningful diagram would require experimental data that is not currently present in the public domain.

Caption: General proposed mechanism of action for the oxazolidinedione class of drugs, including this compound.

While this compound is identified as a member of the oxazolidinedione anticonvulsants with a known chemical structure and identifiers, there is a notable scarcity of detailed, publicly available research on its specific pharmacological properties. The core requirements for in-depth quantitative data, detailed experimental protocols, and specific signaling pathways cannot be met with the currently available scientific literature. Further research would be required to generate the specific data needed for a comprehensive technical whitepaper on this compound.

The Core Mechanism of Oxazolidinedione Anticonvulsants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolidinedione class of anticonvulsant drugs, which includes trimethadione and paramthis compound, represents an early generation of therapies primarily indicated for the treatment of absence (petit mal) seizures. While newer and safer antiepileptic drugs have largely superseded them in clinical practice, the study of their mechanism of action continues to provide valuable insights into the pathophysiology of absence epilepsy and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action of oxazolidinedione anticonvulsants, with a focus on their interaction with T-type calcium channels and potential modulation of GABAergic neurotransmission. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Primary Mechanism of Action: Inhibition of T-type Calcium Channels

The predominant mechanism of action of oxazolidinedione anticonvulsants is the inhibition of low-voltage-activated (LVA) or T-type calcium channels, particularly within the thalamic neurons.[1][2][3][4][5] These channels are critical for the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[1][5]

T-type calcium channels, especially the CaV3.1 subtype, are highly expressed in thalamocortical relay neurons and contribute to the rhythmic burst firing that drives the hypersynchronous oscillations in the thalamocortical circuitry.[6][7][8] By blocking these channels, oxazolidinediones reduce the influx of calcium, thereby dampening the neuronal excitability and disrupting the generation and propagation of the aberrant rhythmic activity that underlies absence seizures.[1][3]

The active metabolite of trimthis compound, dimthis compound (DMO), is believed to be the primary mediator of this anticonvulsant effect.[9] Studies have shown that DMO is more potent than the parent compound in blocking T-type calcium currents.[9]

Quantitative Data on T-type Calcium Channel Inhibition

While precise IC50 values for trimthis compound and paramthis compound are not consistently reported in the literature, comparative studies provide insight into their relative efficacy.

| Compound | Target | Assay Type | Efficacy/Potency | Reference |

| Dimthis compound (DMO) | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | ≥ Ethosuximide | [9] |

| Ethosuximide | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | > Trimthis compound | [9] |

| Trimthis compound | T-type calcium current in thalamic neurons | Electrophysiology (in vitro slice) | Less potent than DMO and Ethosuximide | [9] |

Signaling Pathway: Thalamocortical Oscillations in Absence Seizures

The following diagram illustrates the simplified signaling pathway of the thalamocortical circuit involved in the generation of absence seizures and the inhibitory effect of oxazolidinediones.

Thalamocortical circuit in absence seizures and oxazolidinedione action.

Secondary/Putative Mechanisms: Modulation of GABAergic Neurotransmission

Some evidence suggests that oxazolidinediones may also exert their anticonvulsant effects through the enhancement of GABAergic inhibition.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Potentiation of GABAergic signaling is a common mechanism of action for many anticonvulsant drugs. However, the data supporting a direct and significant interaction of oxazolidinediones with GABA-A receptors is less robust compared to their effects on T-type calcium channels. Further research is required to fully elucidate the contribution of GABAergic modulation to the therapeutic profile of this drug class.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Current Recording in Thalamic Neurons

This protocol describes the methodology for recording T-type calcium currents from thalamic relay neurons in acute brain slices, a key technique for assessing the effects of oxazolidinedione anticonvulsants.

1. Slice Preparation:

-

Anesthetize a young rodent (e.g., P14-P21 rat or mouse) in accordance with institutional animal care and use committee guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution containing (in mM): 212.7 sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 1 CaCl2.

-

Rapidly dissect the brain and prepare 250-300 µm thick coronal or horizontal thalamocortical slices using a vibratome in ice-cold slicing solution.

-

Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 dextrose, 2 MgSO4, 2 CaCl2) oxygenated with 95% O2 / 5% CO2, and allow to recover at 32-34°C for at least 1 hour.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope equipped with differential interference contrast (DIC) optics and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

The internal solution for isolating calcium currents should contain (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

-

To block sodium and potassium currents, add tetrodotoxin (TTX, ~0.5 µM) and a potassium channel blocker (e.g., 4-aminopyridine, 4-AP, ~5 mM) to the external aCSF.

-

Establish a gigaohm seal on a visually identified thalamic relay neuron and rupture the membrane to achieve the whole-cell configuration.

3. Data Acquisition and Analysis:

-

Record currents using a patch-clamp amplifier and digitize the data.

-

To evoke T-type calcium currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove steady-state inactivation of the channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit the transient inward T-type currents.

-

To assess the effect of an oxazolidinedione, first record baseline T-type currents, then perfuse the slice with aCSF containing the drug at the desired concentration and record the currents again.

-

Analyze the peak amplitude of the T-type current at each voltage step before and after drug application to determine the percentage of inhibition and construct dose-response curves to calculate the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology

The following diagram outlines the key steps in a whole-cell patch-clamp experiment to study the effect of oxazolidinediones on T-type calcium channels.

Workflow for a whole-cell patch-clamp experiment.

Conclusion

The primary mechanism of action of oxazolidinedione anticonvulsants is the inhibition of T-type calcium channels in thalamic neurons, which disrupts the hypersynchronous neuronal firing that underlies absence seizures. While there is some indication of a potential modulatory effect on the GABAergic system, further investigation is needed to confirm its significance. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacology of this classic anticonvulsant class and to inform the design of novel therapeutics for absence epilepsy and other neurological disorders involving T-type calcium channel dysfunction.

References

- 1. Activity of Ventral Medial Thalamic Neurons during Absence Seizures and Modulation of Cortical Paroxysms by the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Versatility of Oxazolidine Diones: From Anticonvulsants to Advanced Antibiotics [webofpharma.com]

- 3. What is the mechanism of Trimthis compound? [synapse.patsnap.com]

- 4. Neuroprotective effects of blockers for T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief history on the oscillating roles of thalamus and cortex in absence seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | From Physiology to Pathology of Cortico-Thalamo-Cortical Oscillations: Astroglia as a Target for Further Research [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimthis compound, and dimthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

T-Type Calcium Channel Blockers for Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of T-type calcium channels in the pathophysiology of epilepsy and the therapeutic potential of their selective blockers. The content herein is curated for professionals in neuroscience research and drug development, offering detailed data, experimental methodologies, and visual representations of key biological and procedural concepts.

Introduction: T-Type Calcium Channels in Neuronal Excitability and Epilepsy

Low-voltage-activated (LVA) T-type calcium channels are crucial regulators of neuronal excitability.[1][2] Comprising three distinct isoforms—CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I)—these channels are characterized by their ability to open in response to small membrane depolarizations near the resting membrane potential.[1] This unique property allows them to generate low-threshold calcium spikes, which can trigger burst firing of action potentials in neurons.[3] This burst firing is a key element in both normal physiological processes, such as sleep rhythms, and pathological conditions like epilepsy, particularly absence seizures.[1][3]

T-type calcium channels are prominently expressed in the thalamocortical circuitry, a network critically implicated in the generation of the characteristic 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[4] Genetic studies have further solidified the link between T-type channels and epilepsy, with mutations in the CACNA1H gene, which encodes the CaV3.2 channel, being associated with various idiopathic generalized epilepsies, including childhood absence epilepsy.[4]

Mechanism of Action of T-Type Calcium Channel Blockers

T-type calcium channel blockers exert their anti-epileptic effects by directly inhibiting the influx of calcium through these channels. This action dampens neuronal hyperexcitability and disrupts the rhythmic and synchronous firing patterns that underlie seizure activity. The primary mechanism involves the physical occlusion of the channel pore or allosteric modulation that stabilizes the channel in a non-conducting state. By reducing the low-threshold calcium current, these blockers effectively suppress the generation of burst firing in thalamic neurons, a critical step in the propagation of absence seizures.[3][4]

Quantitative Data: Efficacy of T-Type Calcium Channel Blockers

The following tables summarize the in vitro and in vivo efficacy of established and novel T-type calcium channel blockers.

Table 1: In Vitro Potency (IC50) of T-Type Calcium Channel Blockers

| Compound | CaV3.1 (IC50) | CaV3.2 (IC50) | CaV3.3 (IC50) | Assay Method | Reference(s) |

| Ethosuximide | ~100-500 µM | ~100-500 µM | ~100-500 µM | Patch-clamp | [5] |

| Zonisamide | Higher µM range | 15-30% inhibition at 50-200 µM | Higher µM range | Patch-clamp | [5] |

| Valproic Acid | 53% block (WAG/Rij) | - | - | Patch-clamp | [5] |

| Z944 | 50-160 nM | 50 nM | 50-160 nM | FLIPR | [5] |

| TTA-P1 | 32 nM (pan-T-type) | 32 nM (pan-T-type) | 32 nM (pan-T-type) | Not Specified | [5] |

| TTA-P2 | 84 nM (pan-T-type) | 84 nM (pan-T-type) | 84 nM (pan-T-type) | FLIPR | [5] |

| TTA-A2 | ~100 nM | ~100 nM | ~100 nM | Patch-clamp | [6] |

Table 2: In Vivo Efficacy (ED50) of T-Type Calcium Channel Blockers in Animal Models of Epilepsy

| Compound | Animal Model | Seizure Type | ED50 | Reference(s) |

| Ethosuximide | WAG/Rij Rat | Absence | ~80 mg/kg | [7] |

| Ethosuximide | GAERS | Absence | Not specified, effective | [8][9] |

| Z944 | Amygdala Kindling | Focal to Bilateral Tonic-Clonic | Not effective at suppressing established seizures, but delays kindling progression | [10] |

| TTA-A2 | MES Mouse | Tonic-Clonic | >0.3 mg/kg | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-type calcium channel blockers for epilepsy.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Current Recording

This protocol is adapted for recording T-type calcium currents from cultured or acutely dissociated neurons.

Solutions:

-

External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.[12]

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 11 mM EGTA. Adjust pH to 7.3 with KOH.[12]

Procedure:

-

Prepare and mount the cell culture dish or brain slice chamber on the microscope stage.

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[13]

-

Fill the micropipette with the internal solution and mount it on the micromanipulator.

-

Approach a target neuron under visual guidance.

-

Apply gentle positive pressure to the pipette to keep the tip clean.

-

Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -90 mV to ensure the availability of T-type channels.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

-

Record and analyze the resulting currents using appropriate software.

Fluorometric Imaging Plate Reader (FLIPR) Assay for High-Throughput Screening

This protocol describes a high-throughput method for screening T-type calcium channel blockers.

Materials:

-

HEK-293 cells stably expressing a specific T-type calcium channel isoform (e.g., CaV3.2).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

FLIPR instrument.

-

Assay plates (e.g., 384-well).

Procedure:

-

Plate the cells in the assay plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Prepare a dilution series of the test compounds.

-

Add the test compounds to the wells and incubate for a specified period.

-

Use the FLIPR instrument to add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously.

-

The FLIPR instrument will measure the change in fluorescence intensity in real-time, which corresponds to the influx of calcium.

-

Analyze the data to determine the inhibitory effect of the compounds on T-type channel activity.[14][15]

Animal Models of Epilepsy

The WAG/Rij rat is a well-established genetic model of absence epilepsy.[16][17][18]

Procedure:

-

WAG/Rij rats spontaneously develop absence seizures, characterized by spike-wave discharges (SWDs) on the EEG, starting around 2-3 months of age.[18]

-

Implant EEG electrodes over the cortex to record brain activity.

-

Record baseline EEG to determine the frequency and duration of spontaneous SWDs.

-

Administer the test compound via the desired route (e.g., intraperitoneal injection, oral gavage).

-

Record EEG post-administration to assess the effect of the compound on SWD parameters.

-

Analyze the data to quantify the reduction in the number and duration of absence seizures.

The amygdala kindling model is used to study the development and treatment of focal epilepsy that can secondarily generalize.[10][19][20][21][22]

Procedure:

-

Surgically implant a stimulating and recording electrode into the amygdala of a rat.

-

Apply a brief, low-intensity electrical stimulus to the amygdala once or twice daily.

-

Initially, this stimulus will elicit a brief afterdischarge on the EEG with no behavioral seizure.

-

With repeated stimulation, the afterdischarge duration will increase, and behavioral seizures will progressively worsen, following a defined scale (e.g., Racine scale).

-

Once the animal is "fully kindled" (consistently exhibiting generalized tonic-clonic seizures), the model can be used to test the efficacy of anti-seizure drugs.

-

Administer the test compound before a kindling stimulation and observe its effect on seizure severity and duration.

Quantitative Real-Time PCR (qPCR) for T-Type Calcium Channel Gene Expression

This protocol is for quantifying the mRNA levels of the three T-type calcium channel isoforms.

Procedure:

-

Isolate total RNA from the brain region of interest (e.g., thalamus, cortex).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Design and validate primers specific for CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3), as well as a reference gene (e.g., GAPDH, β-actin).

-

Perform qPCR using a SYBR Green or TaqMan-based assay.

-

The qPCR instrument will monitor the amplification of the target genes in real-time.

-

Analyze the data using the ΔΔCt method to determine the relative expression levels of the T-type channel isoform mRNAs.

In Vivo Electrocorticography (ECoG) Recording

ECoG provides a more direct measure of cortical electrical activity compared to scalp EEG.[23][24][25][26]

Procedure:

-

Anesthetize the animal and secure it in a stereotaxic frame.

-

Perform a craniotomy to expose the surface of the brain.

-

Place a multi-electrode array directly on the cortical surface.

-

Secure the electrode array and close the incision.

-

Allow the animal to recover from surgery.

-

Connect the electrode array to a recording system to monitor spontaneous or evoked cortical activity.

-

This technique can be used in conjunction with animal models of epilepsy to record seizure activity with high spatiotemporal resolution.

Signaling Pathways and Molecular Interactions

Downstream Signaling of T-Type Calcium Channels

The influx of calcium through T-type channels can initiate a variety of downstream signaling cascades that influence neuronal function.

Caption: Downstream signaling cascade initiated by T-type calcium channel activation.

Molecular Determinants of Drug Binding

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the binding of selective antagonists to the CaV3.2 channel.[27] These studies reveal that blockers can adopt different binding poses within the central cavity of the channel, often interacting with residues in the pore-lining S6 segments of different domains.

Caption: Simplified representation of a T-type channel blocker binding within the central pore cavity.

Experimental and Procedural Workflows

Workflow for Preclinical Evaluation of a Novel T-Type Calcium Channel Blocker

This workflow outlines the key steps in the preclinical assessment of a new chemical entity targeting T-type calcium channels for epilepsy.

Caption: Preclinical drug discovery workflow for T-type calcium channel blockers.

Conclusion and Future Directions

T-type calcium channels represent a validated and promising target for the development of novel anti-epileptic drugs. While existing medications like ethosuximide have demonstrated the clinical utility of this approach, particularly for absence seizures, there remains a significant opportunity to develop more potent and selective blockers with broader efficacy and improved side-effect profiles. The methodologies and data presented in this guide provide a foundation for researchers and drug developers to advance the field of T-type calcium channel pharmacology for the treatment of epilepsy. Future research should focus on isoform-selective blockers to potentially target specific epileptic conditions with greater precision and fewer off-target effects. Furthermore, exploring the potential of T-type channel modulators in other forms of epilepsy beyond absence seizures is a critical area for continued investigation.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Regulation of neuronal T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiepileptogenic effects of Ethosuximide and Levetiracetam in WAG/Rij rats are only temporary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethosuximide reduces epileptogenesis and behavioural comorbidity in the GAERS model of genetic generalised epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Blockade of T-type calcium channels prevents tonic-clonic seizures in a maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Patch Clamp Protocol [labome.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Behavioral Phenotyping of WAG/Rij Rat Model of Absence Epilepsy: The Link to Anxiety and Sex Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy [frontiersin.org]

- 18. Tactile stimulation of young WAG/Rij rats prevents development of depression but not absence epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kindling Models of Epileptogenesis for Developing Disease-Modifying Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.4. Electrical kindling [bio-protocol.org]

- 21. Amygdala Kindling [bio-protocol.org]

- 22. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]

- 23. neuronexus.com [neuronexus.com]

- 24. Video: Manipulation of Epileptiform Electrocorticograms ECoGs and Sleep in Rats and Mice by Acupuncture [jove.com]

- 25. sfera.unife.it [sfera.unife.it]

- 26. researchgate.net [researchgate.net]

- 27. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Early Ethadione Studies in the Treatment of Petit Mal Seizures: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethadione, a member of the oxazolidinedione class of anticonvulsant drugs, emerged in the mid-20th century as a therapeutic option for the treatment of petit mal (absence) seizures. Following the pioneering work on its predecessor, Trimthis compound, by researchers such as Lennox and Richards & Everett in the mid-1940s, this compound was investigated for its efficacy and safety in controlling the characteristic spike-and-wave discharges of petit mal epilepsy.[1][2][3] This technical guide provides an in-depth analysis of the early clinical studies on this compound, focusing on quantitative data, experimental protocols, and the proposed mechanism of action.

Chemical and Pharmacological Profile

This compound, chemically known as 3-ethyl-5,5-dimethyl-1,3-oxazolidine-2,4-dione, is a derivative of the heterocyclic compound 2,4-oxazolidinedione. The oxazolidinedione anticonvulsants were a significant advancement in the pharmacological management of petit mal seizures, which were often refractory to previously available treatments.[4]

Mechanism of Action: Targeting Thalamic T-Type Calcium Channels

The primary mechanism of action for this compound and other oxazolidinedione anticonvulsants is believed to be the blockade of low-voltage-activated T-type calcium channels in thalamic neurons.[5][6][7] These channels are critical in the generation of the rhythmic and synchronous neuronal firing that underlies the typical 3-Hz spike-and-wave discharges seen on electroencephalograms (EEGs) during petit mal seizures. By inhibiting these channels, this compound is thought to disrupt this pathological thalamocortical rhythm, thereby preventing the clinical manifestations of absence seizures.

Early Clinical Studies and Efficacy

A significant challenge in summarizing this early data is the lack of standardized clinical trial methodologies that are common today. Many early studies did not include placebo controls and relied on physician and patient reports for seizure frequency.

Table 1: Summary of Early Clinical Observations on this compound for Petit Mal Seizures

| Study Aspect | Observation |

| Patient Population | Primarily children and adolescents with petit mal epilepsy, often resistant to other treatments. |

| Dosage | Oral administration, with dosages individualized based on patient response and tolerance. |

| Efficacy Endpoint | Reduction in the frequency of clinically observed petit mal seizures and normalization of EEG patterns. |

| Reported Success | While specific percentages are scarce, this compound was generally considered effective in a significant portion of patients. |

Experimental Protocols of Early Clinical Investigations

The experimental designs of early this compound studies were rudimentary by modern standards. The following outlines a generalized protocol reconstructed from available historical medical literature.

Adverse Effects

The use of this compound and other oxazolidinediones was associated with a range of adverse effects, which were a significant consideration in their clinical application. The side effect profile was a key factor in the eventual decline in their use as newer and safer medications became available.

Table 2: Reported Adverse Effects of Oxazolidinedione Anticonvulsants

| System | Adverse Effects |

| Neurological | Drowsiness, dizziness, headache, irritability, personality changes.[8] |

| Gastrointestinal | Nausea, vomiting, abdominal pain.[8] |

| Dermatological | Skin rashes, which could be severe.[9] |

| Hematological | Neutropenia, leukopenia, and in rare cases, aplastic anemia.[9] |

| Renal | Nephrotoxicity was a serious concern.[9] |

| Ophthalmic | Hemeralopia (day blindness or glare). |

| Other | Hiccups, bleeding gums.[8] |

Synthesis of this compound

The synthesis of this compound, as with other oxazolidinediones, was a notable achievement in medicinal chemistry during the mid-20th century. While the specific details of the initial industrial synthesis are not widely documented in readily accessible literature, the general chemical pathways for creating the oxazolidinedione ring structure were being actively explored during this period.

Conclusion

The early studies on this compound were instrumental in establishing the therapeutic potential of the oxazolidinedione class of drugs for petit mal seizures. While these pioneering investigations lacked the rigorous design of modern clinical trials, they provided crucial evidence of efficacy and helped to define the clinical profile of this novel anticonvulsant. The understanding of its mechanism of action, centered on the blockade of thalamic T-type calcium channels, has had a lasting impact on the field of epilepsy research and the development of subsequent anti-absence medications. However, the significant adverse effect profile of this compound ultimately led to its replacement by safer and better-tolerated therapeutic agents. A comprehensive understanding of these early studies offers valuable insights into the historical evolution of antiepileptic drug development.

References

- 1. The anticonvulsant properties of tridione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The petit mal epilepsies; their treatment with tridione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazolidine Diones: Trimthis compound, Paramthis compound | Pharmaguideline [pharmaguideline.com]

- 4. Drugs used in treatment of patients with petit mal epilepsy; a serial evaluation of new and standard drugs with alternate placebo baselines in identical cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological-characterization-of-the-role-of-T-type-calcium-channels-in-thalamic-oscillatory-activity [aesnet.org]

- 7. Inhibition of T-type calcium current in the reticular thalamic nucleus by a novel neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tridione (Trimthis compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. Drug Interaction Report: trimthis compound, Akineton [drugs.com]

Methodological & Application

Application Notes and Protocols for Ethadione in In Vitro Seizure Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethadione is an anticonvulsant drug belonging to the oxazolidinedione class of compounds. Historically used in the treatment of absence seizures, its mechanism of action is primarily attributed to the blockade of low-voltage-activated (T-type) calcium channels, particularly within the thalamocortical circuitry.[1] While in vivo studies have been foundational to understanding its therapeutic effects, in vitro models offer a controlled environment to dissect the cellular and network-level mechanisms of action of this compound and its analogs.

These application notes provide an overview of relevant in vitro seizure models and detailed protocols for assessing the effects of this compound, drawing from studies on its close structural analog, trimthis compound, due to the limited availability of direct in vitro studies on this compound itself. The protocols are designed for researchers in neuroscience, pharmacology, and drug development seeking to evaluate the anticonvulsant properties of this compound and related compounds.

Key In Vitro Seizure Models

In vitro seizure models provide a platform to study epileptiform activity in a controlled environment, allowing for precise pharmacological manipulation and electrophysiological recording.[2] Common models include brain slices and dissociated neuronal cultures where seizure-like activity can be induced by altering the ionic composition of the extracellular fluid or by applying convulsant agents.

1. Thalamocortical Slice Model of Absence Seizures:

This model is particularly relevant for studying drugs like this compound that target absence seizures. Slices containing the thalamus and cortex can generate spontaneous, synchronized spike-and-wave discharges, which are the electrographic hallmark of absence seizures.[3] This activity is often induced by perfusing the slices with a solution containing low (or zero) magnesium.[3]

2. Hippocampal Slice Model of Focal Seizures:

The hippocampus is a brain region with a low seizure threshold, making it a common preparation for studying focal seizure activity.[4] Seizure-like events can be induced in hippocampal slices by various means, including:

-

High Potassium (High-K+) Model: Increasing the extracellular potassium concentration depolarizes neurons, leading to hyperexcitability and spontaneous epileptiform discharges.[5]

-

Low Magnesium (Low-Mg2+) Model: Removing magnesium from the artificial cerebrospinal fluid (aCSF) relieves the voltage-dependent block of NMDA receptors, enhancing excitatory neurotransmission and inducing seizure-like activity.[3]

-

GABA-A Receptor Antagonist Model (e.g., Picrotoxin or Bicuculline): Blocking inhibitory neurotransmission disinhibits neuronal circuits, leading to synchronized bursting activity.[4][5]

3. Dissociated Neuronal Cultures:

Primary neuronal cultures or human induced pluripotent stem cell (iPSC)-derived neurons grown on microelectrode arrays (MEAs) can be used for higher-throughput screening of anticonvulsant compounds.[6] Epileptiform activity can be induced by similar pharmacological manipulations as in brain slices.

Data Presentation: Efficacy of Oxazolidinediones in an In Vitro Seizure Model

The following table summarizes the effects of trimthis compound and its active metabolite, dimthis compound, on spontaneous thalamocortical burst complexes (sTBCs), an in vitro correlate of spike-wave discharges, in a rodent thalamocortical slice model.[3] This data provides an expected efficacy profile for this compound, given its structural and mechanistic similarity to trimthis compound.

| Compound | Concentration | Effect on sTBCs | Relative Efficacy |

| Trimthis compound | Clinically Relevant | Reduction/Blockade | + |

| Dimthis compound | Clinically Relevant | Reduction/Blockade | +++ |

| Ethosuximide | Clinically Relevant | Reduction/Blockade | +++ |

Note: The greater efficacy of dimthis compound and ethosuximide in this model parallels their effectiveness in blocking T-type calcium currents in thalamic neurons.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in the Thalamocortical Slice Model

Objective: To assess the effect of this compound on spontaneous spike-and-wave-like discharges in thalamocortical slices.

Materials:

-

Rodent (rat or mouse) pups (P10-P16)

-

Vibratome

-

Dissection microscope

-

Recording chamber (submerged or interface type)

-

Multi-electrode array (MEA) or glass microelectrodes

-

Amplifier and data acquisition system

-

Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl, KCl, NaH2PO4, NaHCO3, glucose, CaCl2

-

This compound stock solution (in DMSO or water)

Procedure:

-

Slice Preparation:

-

Anesthetize the animal and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Prepare 400-500 µm thick thalamocortical slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Induction of Seizure-like Activity:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

-

To induce spontaneous thalamocortical burst complexes (sTBCs), switch to a modified aCSF containing zero added Mg2+.[3]

-

Allow at least 30 minutes for stable epileptiform activity to develop.

-

-

Electrophysiological Recording:

-

Position recording electrodes in the thalamus (e.g., ventrobasal nucleus) and a synaptically connected cortical region.

-

Record extracellular field potentials to monitor sTBCs.

-

-

This compound Application:

-

Establish a stable baseline of sTBC activity for 15-20 minutes.

-

Bath-apply this compound at desired concentrations (e.g., 10 µM, 30 µM, 100 µM) by adding it to the zero-Mg2+ aCSF.

-

Record for at least 30-40 minutes in the presence of this compound.

-

Perform a washout by perfusing with zero-Mg2+ aCSF without the drug to assess reversibility.

-

-

Data Analysis:

-

Quantify the frequency, duration, and amplitude of sTBCs before, during, and after this compound application.

-

Calculate the percentage reduction in sTBC parameters for each concentration of this compound.

-

Protocol 2: Patch-Clamp Analysis of this compound's Effect on T-type Calcium Channels

Objective: To determine the effect of this compound on T-type calcium currents in isolated neurons.

Materials:

-

Cell line expressing human T-type calcium channels (e.g., HEK-293 cells stably transfected with CACNA1G, CACNA1H, or CACNA1I) or acutely dissociated thalamic neurons.

-

Patch-clamp setup (amplifier, micromanipulator, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): Tetraethylammonium (TEA)-Cl, CsCl, HEPES, glucose, CaCl2

-

Intracellular solution (in mM): Cs-methanesulfonate, EGTA, HEPES, Mg-ATP, Na-GTP

-

This compound stock solution

Procedure:

-

Cell Preparation:

-

Culture the transfected cell line or acutely dissociate thalamic neurons from a rodent brain.

-

Plate the cells onto coverslips suitable for patch-clamp recording.

-

-

Whole-Cell Patch-Clamp Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

-

Using a high-resistance (3-5 MΩ) patch pipette filled with intracellular solution, establish a whole-cell recording configuration on a single cell.

-

Voltage-clamp the cell at a holding potential of -90 mV to ensure availability of T-type channels.

-

-

Recording T-type Currents:

-

Apply depolarizing voltage steps (e.g., from -90 mV to -30 mV in 10 mV increments) to elicit T-type calcium currents.

-

Record the peak inward current at each voltage step to generate a current-voltage (I-V) relationship.

-

-

This compound Application:

-

Establish a stable baseline of T-type currents.

-

Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Record the T-type currents in the presence of each concentration of this compound.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step (e.g., -30 mV) for each this compound concentration.

-

Plot the percentage inhibition of the T-type current as a function of this compound concentration to determine the IC50 value.

-

Analyze the effect of this compound on the voltage-dependence of activation and inactivation of the T-type channels.

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vitro Seizure Model

Caption: Workflow for evaluating this compound in a brain slice model.